molecular formula C21H18ClN5O3 B2371958 3-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide CAS No. 1021030-88-5

3-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide

Cat. No.: B2371958
CAS No.: 1021030-88-5
M. Wt: 423.86
InChI Key: FIZVXMWULQAEQT-UHFFFAOYSA-N
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Description

This product is 3-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide, a high-purity chemical reagent designed for research and development purposes. Compounds featuring the [1,2,4]triazolo[4,3-b]pyridazine scaffold are of significant interest in medicinal chemistry and drug discovery due to their potential as kinase inhibitors . The structure, which integrates a chlorobenzamide moiety and a 4-methoxyphenyl group, suggests potential for diverse biological activity. Researchers value this chemotype for exploring signal transduction pathways and cellular proliferation mechanisms. The specific molecular weight, CAS Number, and detailed mechanistic data for this compound should be confirmed from primary scientific literature. This product is intended for laboratory research use only by qualified professionals. It is not intended for diagnostic or therapeutic applications in humans or animals. All necessary safety data sheets (SDS) and handling protocols should be consulted prior to use.

Properties

IUPAC Name

3-chloro-N-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3/c1-29-17-7-5-14(6-8-17)20-25-24-18-9-10-19(26-27(18)20)30-12-11-23-21(28)15-3-2-4-16(22)13-15/h2-10,13H,11-12H2,1H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZVXMWULQAEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Properties

The compound features a triazolo-pyridazine core , which is known for its diverse biological activities. The presence of the 4-methoxyphenyl and 3-chloro substituents may enhance its interaction with biological targets.

Chemical Structure

  • Molecular Formula : C₁₈H₁₈ClN₅O₂
  • Molecular Weight : 373.83 g/mol

Pharmacological Profile

  • Antimicrobial Activity : The triazole moiety is associated with significant antimicrobial properties. Studies have shown that compounds containing a triazole ring exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : The compound's structure suggests potential anticancer activity. Triazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to disruption of replication processes in cancer cells.

Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial efficacy of triazole derivatives, compounds similar to this compound displayed Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 μg/mL against various pathogens .

Study 2: Anticancer Activity

A series of experiments were conducted on triazole-based compounds demonstrating significant cytotoxic effects on human cancer cell lines. Compounds were found to induce apoptosis in breast cancer cells with IC50 values below 10 μM .

Study 3: COX Inhibition

Research focusing on COX inhibition revealed that derivatives similar to the target compound exhibited selective inhibition against COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional NSAIDs .

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus0.125 - 8 μg/mL
AnticancerMCF-7 (Breast Cancer)<10 μM
COX InhibitionCOX-1 / COX-2Selective for COX-2

Scientific Research Applications

Biological Activities

The compound exhibits a variety of biological activities that make it a candidate for further research in pharmacology:

Anti-inflammatory Activity

Research has indicated that derivatives of triazole compounds possess significant anti-inflammatory properties. The presence of the triazole ring in 3-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide suggests potential effectiveness as a cyclooxygenase (COX) inhibitor, which is crucial in managing inflammatory conditions such as arthritis and cardiovascular diseases .

Anticancer Properties

Studies have shown that triazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. The specific structure of this compound may enhance its interaction with cancer-related targets, making it a promising candidate for developing anticancer therapies .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research into similar compounds has demonstrated efficacy against various bacterial strains, indicating that this compound could be explored for use in treating infections .

Case Studies and Research Findings

Several studies have investigated the biological activities of triazole derivatives similar to this compound:

StudyFindings
Chahal et al. (2023)Identified triazole derivatives with selective COX-II inhibition and minimal ulcerogenic effects. Suggested that modifications could enhance selectivity and potency against inflammatory pathways .
Abdellatif et al. (2023)Reported on a series of pyrazole derivatives showing better selectivity towards COX-II compared to traditional NSAIDs like Celecoxib .
Eren et al. (2023)Developed diaryl heterocycles with promising anti-inflammatory and anticancer activities; emphasized the importance of structural modifications for increased efficacy .

Comparison with Similar Compounds

Structural Analogues of the [1,2,4]Triazolo[4,3-b]Pyridazine Core

The following compounds share the triazolo-pyridazine scaffold but differ in substituents and biological effects:

Table 1: Structural and Functional Comparison
Compound Name Position 3 Substituent Position 6 Substituent Molecular Weight (g/mol) Key Functional Differences Biological Activity
Target Compound 4-Methoxyphenyl 2-((3-Chlorobenzamido)ethoxy)ethyl ~527.97* Methoxy (electron-donating), flexible ethoxy chain Antiproliferative (hypothesized)
N-(2-{6-[(4-Chlorobenzyl)Amino]Triazolo[4,3-b]Pyridazin-3-yl}Ethyl)Benzamide Benzamide ethyl 4-Chlorobenzylamino 406.87 Chlorine on benzyl (vs. benzamide), rigid amino linker Unknown
N-(4-Chlorobenzyl)-1-(3-MethylTriazolo[4,3-b]Pyridazin-6-yl)Piperidine-3-Carboxamide 3-Methyl Piperidinecarboxamide-4-chlorobenzyl ~442.90* Methyl (steric hindrance), piperidine (basic nitrogen) Kinase inhibition (potential)
2-(4-Ethoxyphenyl)-N-[4-(3-MethylTriazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide 3-Methyl 4-Ethoxyphenyl acetamide ~433.47* Ethoxy (lipophilic), acetamide (vs. benzamide) Unreported
6-Chloro-3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazine 3-Methyl 6-Chloro 184.62 Minimal substitution (chlorine at position 6) Antiproliferative

*Calculated based on molecular formulas.

Key Findings from Comparative Analysis

In contrast, 3-methyl substituents (e.g., ) introduce steric bulk, which may reduce binding flexibility . The 6-chloro substituent in simpler analogs (e.g., ) is associated with antiproliferative activity, but its combination with a benzamide-ethoxyethyl chain in the target compound may improve selectivity .

Acetamide-based analogs () lack the chlorine atom and aromatic benzamide ring, likely reducing potency but improving metabolic stability.

Biological Activity :

  • Compounds with 6-chloro or electron-withdrawing groups (e.g., ) show marked antiproliferative effects, suggesting the target’s chlorine and methoxy groups balance electronic and steric effects for optimized activity.
  • Piperidine-containing analogs () may exhibit improved blood-brain barrier penetration due to the basic nitrogen, a feature absent in the target compound.

Preparation Methods

Cyclization of Hydrazine Derivatives

Thetriazolo[4,3-b]pyridazine scaffold is typically synthesized via cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, 3,6-dichloropyridazine reacts with hydrazine hydrate in ethanol at 85°C to yield 3-hydrazinyl-6-chloropyridazine , followed by cyclization with triethyl orthoformate under reflux to form the triazole ring. This method achieves yields exceeding 80% and is scalable for industrial applications.

Table 1: Cyclization Conditions for Triazolo[4,3-b]Pyridazine

Starting Material Reagent Solvent Temperature Yield Reference
3,6-Dichloropyridazine Hydrazine hydrate EtOH 85°C 85%
3-Hydrazinyl-6-chloropyridazine Triethyl orthoformate Toluene 80°C 88%

Alkylation for Ethoxyethyl Linker Installation

Nucleophilic Substitution at the 6-Position

The hydroxyl group at the 6-position of 3-(4-methoxyphenyl)-triazolo[4,3-b]pyridazin-6-ol is alkylated using 2-chloroethylamine hydrochloride in the presence of K₂CO₃ in DMF at 60°C. This step forms the ethoxyethyl bridge with moderate yields (70–75%) and requires careful control of stoichiometry to minimize di-alkylation.

Table 3: Alkylation Conditions for Ethoxyethyl Linker

Substrate Alkylating Agent Base Solvent Temperature Yield Reference
3-(4-Methoxyphenyl)-triazolo[4,3-b]pyridazin-6-ol 2-Chloroethylamine HCl K₂CO₃ DMF 60°C 73%

Benzamide Coupling at the Terminal Amine

Amide Bond Formation via Acyl Chloride

The final step involves reacting 2-((3-(4-methoxyphenyl)-triazolo[4,3-b]pyridazin-6-yl)oxy)ethylamine with 3-chlorobenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. This method achieves yields of 85–90% under ambient conditions, with purification via recrystallization from ethanol/water.

Table 4: Amidation Parameters for Benzamide Formation

Amine Acyl Chloride Base Solvent Temperature Yield Reference
Ethoxyethylamine intermediate 3-Chlorobenzoyl chloride TEA DCM 25°C 88%

Alternative Synthetic Pathways and Optimization

One-Pot Sequential Reactions

Recent advancements demonstrate one-pot strategies combining cyclization and alkylation. For instance, 3,6-dichloropyridazine is treated with hydrazine hydrate and triethyl orthoformate in toluene, followed by in situ alkylation with 2-bromoethylamine hydrobromide. This approach reduces purification steps and improves overall yield to 78%.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates the cyclization and coupling steps, enhancing reaction efficiency and reducing byproduct formation. This method is particularly effective for small-scale synthesis (<10 g).

Challenges and Industrial Scalability

Purification of Polar Intermediates

The ethoxyethylamine intermediate’s high polarity complicates column chromatography. Alternative purification via pH-controlled extraction (e.g., using 1M HCl and NaHCO₃) improves recovery rates.

Stability of Triazolo Ring Under Alkylation Conditions

Excessive heating during alkylation may degrade the triazolo core. Maintaining temperatures below 70°C and using DMF as a solvent mitigates decomposition.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

Answer: The synthesis involves multi-step reactions requiring precise control of:

  • Temperature : Critical for cyclization steps (e.g., 60–80°C for triazole ring formation) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency, while ethanol is preferred for green chemistry approaches .
  • Reaction time : Extended times (12–24 hours) improve yield in coupling reactions but risk side-product formation .
  • Purification : Column chromatography or recrystallization is essential to achieve >95% purity .

Q. Table 1: Representative Synthesis Conditions

StepKey ParametersYield (%)Reference
Triazole cyclizationDMF, 80°C, 12 h65–75
Ether bond formationNaH, THF, 0°C → RT, 6 h70–80
Oxidative closureNaOCl, EtOH, RT, 3 h73

Q. How is the molecular structure characterized to confirm synthetic success?

Answer: Combinatorial analytical techniques are employed:

  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–8.2 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 463.12) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns .
  • X-ray crystallography : Resolves stereochemistry and packing motifs in crystalline forms .

Advanced Research Questions

Q. How can reaction mechanisms for triazole-pyridazine formation be analyzed experimentally?

Answer: Mechanistic studies involve:

  • Kinetic monitoring : Tracking intermediates via TLC or in situ FTIR to identify rate-determining steps .
  • Isotopic labeling : Using ¹⁵N-labeled hydrazines to trace nitrogen incorporation during cyclization .
  • Computational modeling : DFT calculations to assess energy barriers for oxidative ring closure (e.g., NaOCl-mediated pathways) .

Key Insight : Oxidative cyclization with NaOCl in ethanol minimizes hazardous byproducts compared to Cr(VI)-based methods .

Q. How can contradictions in biological activity data (e.g., anticancer vs. antimicrobial) be resolved?

Answer: Contradictions arise from assay variability or structural promiscuity. Mitigation strategies include:

  • Standardized assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols across studies .
  • Structure-activity relationship (SAR) analysis : Modify substituents (e.g., methoxy vs. chloro groups) to isolate target-specific effects .
  • Off-target profiling : Screen against kinase panels or microbial efflux pumps to identify unintended interactions .

Q. Table 2: Biological Activity Trends

Derivative ModificationIC50 (Cancer)MIC (Antimicrobial)Reference
4-Methoxyphenyl triazole2.1 µM>100 µM
Chloro-substituted benzamide5.8 µM12.5 µM

Q. What methodologies support rational design of derivatives with enhanced potency?

Answer:

  • Fragment-based drug design : Linker optimization (e.g., ethylene glycol vs. alkyl chains) to improve solubility and binding .
  • Molecular docking : Virtual screening against target proteins (e.g., EGFR kinases) to prioritize synthetic targets .
  • Metabolic stability assays : Liver microsome studies to identify metabolically labile sites (e.g., ester hydrolysis) .

Example : Replacing the benzamide with a sulfonamide group increased metabolic stability by 3-fold in hepatic microsomes .

Q. How can regioselectivity challenges in triazole-pyridazine functionalization be addressed?

Answer:

  • Protecting group strategies : Use tert-butyldimethylsilyl (TBS) groups to shield reactive hydroxyls during substitution .
  • Catalytic control : Pd-mediated cross-coupling directs functionalization to C6 over C3 positions .
  • Solvent effects : Non-polar solvents (e.g., toluene) favor thermodynamic control in regioselective alkylation .

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